![molecular formula C21H37NO4Si B12290758 threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)

threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

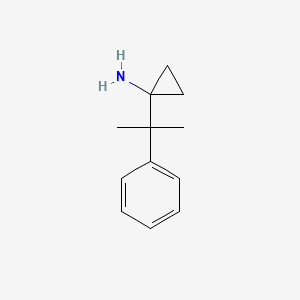

Éster metílico de threo-2-[[[(1,1-Dimetiletil)dimetilsilil]oxi]metil]-3-hidroxi-N-(fenilmetil)-D-leucina: es un compuesto orgánico complejo con aplicaciones significativas en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo protector terc-butildimetilsilil (TBDMS), un grupo hidroxilo y un grupo fenilmetilo unido a un esqueleto de éster metílico de D-leucina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico de threo-2-[[[(1,1-Dimetiletil)dimetilsilil]oxi]metil]-3-hidroxi-N-(fenilmetil)-D-leucina normalmente implica varios pasos:

Protección del grupo hidroxilo: El grupo hidroxilo se protege mediante cloruro de terc-butildimetilsilil (TBDMS-Cl) en presencia de una base como imidazol o trietilamina.

Formación del éster: La D-leucina se esterifica mediante metanol y un catalizador ácido fuerte como el ácido sulfúrico.

Bencilacion: El grupo amino se bencila mediante cloruro de bencilo en presencia de una base.

Reacción de acoplamiento: El grupo hidroxilo protegido y el grupo amino bencilado se acoplan mediante un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados y reactores de flujo continuo para garantizar la coherencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el clorocromato de piridinio (PCC) o el periodinano de Dess-Martin.

Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: El grupo protector TBDMS se puede eliminar utilizando iones fluoruro de reactivos como el fluoruro de tetrabutilamonio (TBAF).

Reactivos y condiciones comunes:

Oxidación: PCC, periodinano de Dess-Martin, en diclorometano (DCM) a temperatura ambiente.

Reducción: LiAlH4 en éter seco a bajas temperaturas.

Sustitución: TBAF en tetrahidrofurano (THF) a temperatura ambiente.

Principales productos:

Oxidación: Formación de un compuesto carbonílico.

Reducción: Formación de un alcohol.

Sustitución: Eliminación del grupo TBDMS para obtener el compuesto hidroxilo libre.

Aplicaciones Científicas De Investigación

Química:

- Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

- Actúa como grupo protector para las funcionalidades hidroxilo durante las síntesis orgánicas de varios pasos.

Biología:

- Sirve como precursor para la síntesis de péptidos y proteínas biológicamente activos.

- Se utiliza en el estudio de las interacciones enzima-sustrato.

Medicina:

- Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

- Se explora su papel en la síntesis de intermediarios farmacéuticos.

Industria:

- Se emplea en la producción de productos químicos finos y materiales especiales.

- Se utiliza en el desarrollo de nuevos materiales con propiedades específicas .

Mecanismo De Acción

El mecanismo de acción del éster metílico de threo-2-[[[(1,1-Dimetiletil)dimetilsilil]oxi]metil]-3-hidroxi-N-(fenilmetil)-D-leucina implica su interacción con dianas moleculares específicas. El grupo TBDMS proporciona protección estérica, lo que permite reacciones selectivas en otros grupos funcionales. El grupo fenilmetilo mejora la lipofilia del compuesto, lo que facilita su interacción con sitios hidrofóbicos en enzimas o receptores. El grupo hidroxilo puede participar en la unión de hidrógeno, lo que influye en la afinidad de unión y la especificidad del compuesto .

Comparación Con Compuestos Similares

Compuestos similares:

- (terc-Butildimetilsililoxi)acetaldehído

- (terc-Butildimetilsililoxi)metil)anilina

- (terc-Butildimetilsililoxi)etinil) éster de ácido bórico de pinacol

Comparación:

- Unicidad: El éster metílico de threo-2-[[[(1,1-Dimetiletil)dimetilsilil]oxi]metil]-3-hidroxi-N-(fenilmetil)-D-leucina es único debido a su combinación de un grupo protector TBDMS, un grupo hidroxilo y un grupo fenilmetilo unido a un esqueleto de éster metílico de D-leucina. Esta estructura proporciona un equilibrio de protección estérica, lipofilia y reactividad.

- Grupos funcionales: Si bien los compuestos similares pueden contener grupos TBDMS o grupos fenilmetilo, la disposición y combinación específicas de estos grupos en el éster metílico de threo-2-[[[(1,1-Dimetiletil)dimetilsilil]oxi]metil]-3-hidroxi-N-(fenilmetil)-D-leucina confieren propiedades y reactividad únicas .

Propiedades

Fórmula molecular |

C21H37NO4Si |

|---|---|

Peso molecular |

395.6 g/mol |

Nombre IUPAC |

methyl 2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3 |

Clave InChI |

LBFRXWHXJRXEMF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)

![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)